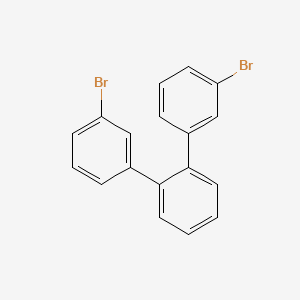

1,2-bis(3-bromophenyl)benzene

Beschreibung

1,2-Bis(3-bromophenyl)benzene is a brominated aromatic compound featuring a central benzene ring substituted with two 3-bromophenyl groups at the 1,2-positions. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, materials science, and catalysis.

Eigenschaften

IUPAC Name |

1,2-bis(3-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2/c19-15-7-3-5-13(11-15)17-9-1-2-10-18(17)14-6-4-8-16(20)12-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOLRAQBGRLGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729561 | |

| Record name | 1~3~,3~3~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95918-90-4 | |

| Record name | 1~3~,3~3~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’‘-Dibromo-1,1’:2’,1’‘-terphenyl typically involves the bromination of 1,1’:2’,1’'-terphenyl. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to achieve the desired substitution .

Industrial Production Methods

Industrial production of 3,3’‘-Dibromo-1,1’:2’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3,3’‘-Dibromo-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted terphenyl derivatives, while coupling reactions can produce extended aromatic systems .

Wissenschaftliche Forschungsanwendungen

3,3’‘-Dibromo-1,1’:2’,1’'-terphenyl has several scientific research applications:

Organic Semiconductors: It is used as a building block for organic semiconductors in electronic devices.

Materials Science: The compound is utilized in the synthesis of advanced materials with specific optical and electronic properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Wirkmechanismus

The mechanism of action of 3,3’‘-Dibromo-1,1’:2’,1’'-terphenyl involves its interaction with molecular targets through its bromine substituents. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics. The bromine atoms can also participate in halogen bonding, which plays a role in the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers: 3-Bromo vs. 4-Bromo Substitution

Example Compound : 1,2-Bis(4-bromophenyl)benzene

- Structural Difference : Bromine substituents at the para position (4-bromo) instead of meta (3-bromo).

- Impact on Properties :

- Catalytic Activity : The 4-bromo isomer acts as a ligand for PdCl₂ in Suzuki-Miyaura cross-coupling reactions, whereas the 3-bromo derivative’s steric hindrance may reduce coordination efficiency .

- Fluorescence : Para-substituted bromophenyl groups in compounds like 1,2-bis(4-bromobenzamide)benzene exhibit dual fluorescence behavior due to extended conjugation, while meta substitution likely disrupts this effect .

Table 1: Positional Isomer Comparison

Core Structure Variants

Diazene Core: (E)-1,2-Bis(3-bromophenyl)diazene

- Structural Difference : Azo (-N=N-) group replaces the central benzene ring.

- Properties :

- Synthesis : Prepared via oxidative azo-coupling of anilines using Cu-based catalysts .

- Reactivity : Serves as a precursor for hydrazine derivatives (e.g., 1,2-bis(3-bromophenyl)hydrazine, m.p. 97–99°C) .

- Spectroscopy : Distinct ¹H NMR signals (δ 8.18 ppm for aromatic protons) due to deshielding from the azo group .

Diketone Core: 1,2-Bis(3-bromophenyl)ethane-1,2-dione

Table 2: Core Structure Comparison

Functional Group Analogs

Pyrazolidinone Derivatives: 1,2-Bis(3-bromophenyl)pyrazolidin-3-one

- Structural Difference: Pyrazolidinone ring replaces the central benzene.

- Properties :

Disulfide Derivatives: Bis(3-bromophenyl) disulfide

Biologische Aktivität

1,2-bis(3-bromophenyl)benzene, also known as 3,3'-dibromo-1,1':2',1''-terphenyl, is an organic compound characterized by two 3-bromophenyl groups attached to a central benzene ring. This structure confers unique chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and material science.

The molecular formula of this compound is CHBr. The presence of bromine atoms enhances its reactivity, allowing for further functionalization in organic synthesis. Its structural configuration influences its interactions with biological systems.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential effects on cellular mechanisms. The compound's brominated structure may interact with various biochemical pathways, although specific studies detailing these interactions are scarce.

While detailed mechanisms remain underexplored, the presence of bromine may suggest interactions with:

- Cellular Signaling Pathways : Brominated compounds often modulate signaling pathways, potentially affecting cell proliferation and apoptosis.

- Antioxidant Activity : Some brominated compounds exhibit antioxidant properties, which could influence oxidative stress responses in cells.

Case Studies

- Anticancer Potential : Preliminary studies have indicated that brominated compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. For example, similar brominated biphenyl derivatives have shown cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : Certain brominated compounds have been investigated for their neuroprotective effects. Although specific studies on this compound are lacking, its structural analogs suggest a potential role in neuroprotection against oxidative stress.

In Vitro Studies

In vitro assays using cell lines treated with this compound could provide insights into its cytotoxicity and mechanism of action. Such studies often measure:

- Cell Viability : Assessing the compound’s effect on cell survival.

- Apoptosis Induction : Evaluating whether the compound triggers programmed cell death.

Data Table: Biological Activity Summary

| Study Type | Findings | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Neuroprotective Effects | Potential to protect against oxidative damage | |

| In Vitro Cytotoxicity | Reduced cell viability in treated lines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.